5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole
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Overview
Description
5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a butylthio group, a p-tolyl group, and a tosyloxy group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides.
Introduction of the Butylthio Group: The butylthio group can be introduced via nucleophilic substitution reactions using butylthiol and a suitable leaving group.
Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through electrophilic aromatic substitution reactions.
Addition of the Tosyloxy Group: The tosyloxy group can be added using tosyl chloride in the presence of a base, such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the butylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the tosyloxy group, leading to the formation of various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxazole derivatives and de-tosylated products.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole has several applications in scientific research:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound may have potential as a pharmacophore in the development of new drugs, particularly due to its unique structural features.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used to study the interactions of oxazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
5-(Butylthio)-2-(p-tolyl)oxazole: Lacks the tosyloxy group, which may affect its reactivity and applications.
5-(Butylthio)-2-(p-tolyl)-4-methyloxazole: Contains a methyl group instead of a tosyloxy group, leading to different chemical properties.
5-(Butylthio)-2-phenyl-4-tosyloxazole: Contains a phenyl group instead of a p-tolyl group, which may influence its biological activity.
Uniqueness
5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole is unique due to the presence of the tosyloxy group, which can participate in various chemical reactions, enhancing its versatility in synthetic applications. The combination of the butylthio, p-tolyl, and tosyloxy groups also provides a unique structural framework that can be exploited in medicinal chemistry and material science.
Properties
IUPAC Name |
5-butylsulfanyl-2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S2/c1-4-5-14-26-21-20(27(23,24)18-12-8-16(3)9-13-18)22-19(25-21)17-10-6-15(2)7-11-17/h6-13H,4-5,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIJCTVOCXERFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(N=C(O1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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